1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride
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Overview
Description
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, two phenyl groups, and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride typically involves the reaction of a phenyl Grignard reagent with a suitable precursor. One common method involves the reaction of 1,1-diphenyl-2-methyl-3-(morpholino)propanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol, acetone, or methyl ethyl ketone, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified by recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1,1-Diphenyl-2-methyl-3-(morpholino)propanol hydrochloride can be compared with other similar compounds, such as:
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: Similar structure but with additional methyl groups on the morpholine ring.
1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a propanol backbone.
Properties
CAS No. |
35706-58-2 |
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Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
2-methyl-3-morpholin-4-yl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-17(16-21-12-14-23-15-13-21)20(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,22H,12-16H2,1H3;1H |
InChI Key |
IDZIQPNGPPKBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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